molecular formula C24H29N B13953742 N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine CAS No. 53447-70-4

N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine

Cat. No.: B13953742
CAS No.: 53447-70-4
M. Wt: 331.5 g/mol
InChI Key: KGLXVBCSZPHGDN-UHFFFAOYSA-N
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Description

N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine is an aromatic amine derivative featuring a naphthalene core linked to a phenyl group substituted with a branched 6-methylheptyl chain. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and steric bulk, making it valuable in materials science and organic synthesis.

Properties

CAS No.

53447-70-4

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-[4-(6-methylheptyl)phenyl]naphthalen-1-amine

InChI

InChI=1S/C24H29N/c1-19(2)9-4-3-5-10-20-15-17-22(18-16-20)25-24-14-8-12-21-11-6-7-13-23(21)24/h6-8,11-19,25H,3-5,9-10H2,1-2H3

InChI Key

KGLXVBCSZPHGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE typically involves the reaction of 1-naphthylamine with 4-isooctylphenyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE has a broad range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an additive in lubricants, antioxidants, and stabilizers for polymers and plastics.

Mechanism of Action

The mechanism of action of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 6-methylheptyl chain distinguishes this compound from other naphthalen-1-amine derivatives. Key comparisons include:

Compound Substituent Key Properties References
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine 6-Methylheptyl (branched alkyl) High lipophilicity, steric hindrance
N-(4-Ethoxyphenyl)naphthalen-1-amine Ethoxy (electron-donating) Moderate polarity, improved solubility in polar solvents
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine Bromophenyl (electron-withdrawing) Enhanced rigidity, potential for halogen bonding
8-(4-(Trifluoromethyl)phenyl)naphthalen-1-amine Trifluoromethyl (electron-withdrawing) Increased thermal stability, reduced electron density

Key Observations :

  • Lipophilicity : The branched alkyl chain in the target compound likely increases hydrophobicity compared to ethoxy or bromophenyl analogs.

Comparison :

  • The target compound’s synthesis may involve alkylation of 4-aminophenyl precursors, similar to methods used for N-(4-tert-butylphenyl)naphthalen-1-amine .
  • Branched alkyl chains, like 6-methylheptyl, may require specialized coupling agents to mitigate steric challenges.
Antimicrobial and Anti-Inflammatory Activity
  • Pyrazole Derivatives : N-((3-(substituted phenyl)-1H-pyrazol-4-yl)methylene)naphthalen-1-amines exhibit anti-inflammatory and antimicrobial activities (e.g., 84% yield for 3a, MIC = 50–200 μg/mL) .
  • Schiff Bases : (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine shows corrosion inhibition properties, attributed to electron donation via the aromatic system .

Target Compound’s Potential:

  • The 6-methylheptyl group may enhance membrane permeability, improving bioavailability in biological applications.

Comparison :

  • The target compound’s branched alkyl chain could improve solubility in organic solvents, aiding in thin-film deposition for optoelectronic devices.

Biological Activity

N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene core, substituted with a phenyl group and a branched alkyl chain. This structural configuration is significant as it influences the compound's interaction with biological targets.

Mechanisms of Biological Activity

  • Cell Proliferation and Apoptosis :
    • Research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an EC50 value of 37 nM in T47D cells, highlighting its potency in inhibiting cell proliferation through apoptosis induction .
  • Signal Transduction Pathways :
    • The compound may interact with key signaling pathways, including those involved in cell cycle regulation. Studies have shown that certain naphthalene derivatives can arrest cells in the G2/M phase, leading to apoptosis through mechanisms such as tubulin polymerization inhibition .
  • Phosphorylation Events :
    • Similar compounds have been shown to phosphorylate various substrates, influencing cellular processes like differentiation and apoptosis. For example, phosphorylation of proteins involved in platelet activation has been observed, suggesting a role in hemostatic regulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Apoptosis InductionInduces apoptosis in cancer cells (EC50 = 37 nM in T47D cells).
Cell Cycle ArrestArrests cells in G2/M phase leading to apoptosis.
PhosphorylationInvolves phosphorylation of proteins regulating cell signaling pathways.

Notable Research Findings

  • A study on related phenyl-naphthalene derivatives indicated significant anti-proliferative effects on breast cancer cells, suggesting that structural modifications can enhance biological activity .
  • Investigations into the mechanisms revealed that these compounds could potentially disrupt microtubule dynamics, a critical process for mitosis, thereby contributing to their anti-cancer properties .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological studies are crucial for understanding potential adverse effects associated with exposure to this compound.

Table 2: Toxicological Data Overview

Study TypeFindingsReference
MutagenicityPotential mutagenic effects observed in certain assays.
Reproductive ToxicityStudies indicate possible reproductive toxicity; further investigation needed.

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